molecular formula C9H10O2 B1346790 4-Methoxyphenylacetaldehyde CAS No. 5703-26-4

4-Methoxyphenylacetaldehyde

Cat. No. B1346790
CAS RN: 5703-26-4
M. Wt: 150.17 g/mol
InChI Key: NRIVMXXOUOBRAG-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetaldehyde is a chemical compound with the molecular formula C9H10O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Methoxyphenylacetaldehyde has been explored in various studies. For instance, a comparison of methods for the synthesis of phenylacetaldehydes (oxidation, one-carbon chain extension) was conducted using the synthesis of 4-methoxyphenylacetaldehyde as a model example .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylacetaldehyde is characterized by its molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 255.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±3.0 kJ/mol and a flash point of 108.5±13.9 °C .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Methoxyphenylacetaldehyde is used as a substrate in aldolase-catalyzed reactions . Aldolase is an enzyme that catalyzes the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are important in glycolysis.
  • Methods of Application or Experimental Procedures: The synthesis of 4-Methoxyphenylacetaldehyde was achieved through a Wittig-type one-carbon chain extension with methoxymethylene-triphenylphosphine followed by hydrolysis . This approach yielded 4-Methoxyphenylacetaldehyde from 4-methoxybenzaldehyde, a relatively inexpensive starting material .
  • Results or Outcomes: The Wittig-type one-carbon chain extension method resulted in an excellent yield of 81% of 4-Methoxyphenylacetaldehyde from 4-methoxybenzaldehyde . This method was subsequently used to synthesize a set of 10 substituted phenylacetaldehydes in good to excellent yields .

Application in Marine Biology

  • Specific Scientific Field: Marine Biology
  • Summary of the Application: 4-Methoxyphenylacetaldehyde has been found in marine algae, specifically in the red alga Symphyocladia latiuscula . These compounds have shown antimicrobial activities against Candida albicans .
  • Results or Outcomes: The compounds obtained from the marine red alga Symphyocladia latiuscula revealed antimicrobial activities against Candida albicans with the minimum inhibitory concentration (MIC) values in the range of 10 to 37.5 μg/mL .

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: A series of (4-benzoyl-phenoxy)-acetic acid analogs, which are derivatives of 4-Methoxyphenylacetaldehyde, have been synthesized and evaluated for in-vitro anti-oxidant effects .
  • Methods of Application or Experimental Procedures: The synthesis of these analogs was achieved through various chemical techniques . The synthesized compounds were then evaluated against in-vitro anti-oxidant effects by using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .
  • Results or Outcomes: The synthesized (4-benzoyl-phenoxy)-acetic acid analogs showed promising results in the in-vitro anti-oxidant assays .

Application in Fluorescence Imaging

  • Specific Scientific Field: Biomedical Engineering
  • Summary of the Application: 4-Methoxyphenylacetaldehyde has been used in fluorescence imaging, a critical tool for scientific investigation and clinical applications .
  • Results or Outcomes: The use of 4-Methoxyphenylacetaldehyde in fluorescence imaging has enabled in vivo imaging with increased tissue penetration due to its longer wavelength light, which exhibits considerably lower tissue absorption and scattering .

Application in Heterocyclic Compound Synthesis

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: 4-Methoxyphenylacetaldehyde is used in the synthesis of heterocyclic compounds, which are present in more than 85% of all physiologically active chemical compounds .
  • Results or Outcomes: The use of 4-Methoxyphenylacetaldehyde in the synthesis of heterocyclic compounds has contributed to the development of a wide range of pharmaceuticals and biologically active substances .

Safety And Hazards

The safety data sheet for 4-Methoxyphenylacetaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-(4-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIVMXXOUOBRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205642
Record name 4-Methoxyphenylacetaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylacetaldehyde

CAS RN

5703-26-4
Record name 4-Methoxyphenylacetaldehyde
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Record name 4-Methoxyphenylacetaldehyde
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Record name 4-Methoxyphenylacetaldehyde
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Record name 4-methoxyphenylacetaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of (4-Methoxy-phenyl)-acetic acid methyl ester (18.0 g, 100 mmol) in anhydrous toluene (200 mL) cooled to −78° C. under N2 was added diisobutylaluminum hydride (DIBAL, 1.0 M in toluene, 150 mL, 150 mmol) over a period of 10-15 minutes. The mixture was stirred at −78° C. for an additional 2 h. The reaction was quenched by the slow addition of MeOH, followed by the introduction of 10% Rochelle's Salt. The suspension was diluted with EtOAc and stirred at room temperature for 1 h. The EtOAc layer was set aside and the aqueous layer was extracted with EtOAc(2×). The combined organic layers were combined and dried over Na2SO4 and filtered. The solution was concentrated under vacuum to yield 12.0 g (100%) of the title aldehyde as a yellow viscous semisolid, which was used in the next step without purification. LC/MS (APCI, ES, M+H=151).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxyphenyl ethanol (15.0 g, 98.2 mmol) in 150 mL of methylene chloride was stirred at 0° C. while Dess-Martin periodinane (50 g, 1.2 eq.) was added in small portions. The ice-bath was removed and the reaction was stirred at rt for 1 h. The reaction mixture was then diluted with methylene chloride (100 mL), washed with 10% sodium thiosulfate, saturated NaHCO3 solution, water, saturated NaCl solution, and dried over Na2SO4. The product was purified using silica gel chromatography (100% hexanes to 20% EtOAC/hexanes) to afford 5.3 g (34%) of 4-methoxyphenyl acetaldehyde.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 4-methoxyphenylacetate (5.58 g, 0.031 mol) was added to anhydrous toluene (75 mL) and the reaction mixture was kept at −70° C. Diisobutylaluminum hydride (1.0 M, 34 mL) in toluene was added over 25 min. The reaction mixture was stirred for another 20 min then a sodium-potassium-tartrate solution (100 mL) was added to the reaction mixture. The organic layer was separated and the water layer was extracted with ether. The combined organic layers were washed with water, brine, and dried over sodium sulfate. The crude compound was purified by column chromatography (hexane:EtOAc 4:1) to yield 4-methoxyphenylacetaldehyde (0.90 g, 19.3%). A mixture of 4-methoxyphenylacetaldehyde (0.40 g, 2.66 mmol), morpholine (0.232 g, 2.66 mmol), and benzotriazole (0.304 g, 2.56 mmol) in ether (20 mL) with 3 Å molecular sieves was stirred at rt overnight. The molecular sieves were removed by filtration and the solvent was removed. The crude product was used for next step reaction without further purification. Sodium hydride (0.125 g, 5.2 mmol, 60% in mineral oil) was added to the crude product with anhydrous THF (20 mL). The reaction mixture was stirred at reflux for 3 h. THF was removed and the residue was poured into cold water (60 mL) and extracted with hexane (2×80 mL). The organic layer was dried over sodium sulfate and the solvent was removed to give the enamine (0.60 g). 2-Chloropyridine-3-carbonylchloride (0.44 g, 2.5 mmol) in dry DCM (5 mL) was added to the enamine (0.60 g), followed by triethylamine (0.5 mL) in anhydrous DCM (15 mL) at −70° C. The reaction mixture was allowed to warm to rt overnight. The mixture was then poured into water, and the organic phase was washed with sodium bicarbonate and brine. The crude residue was purified by column chromatography (EtOAc:MeOH 5:1) to the desired intermediate (0.45 g). The intermediate (0.45 g, 1.25 mmol) was stirred in HCl (8.0 mL, 6 N) overnight at rt. The desired compound was filtered off and washed with large amounts of water. The crude product (0.24 g, 1.18 mmol) was mixed with pyridine hydrochloride (1.4 g) and heated to 180-190° C. for 3 h. The mixture was poured into water and stirred for 30 min. The solid was filtered off and further washed with water and hexane to give 140 mg of 3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridine-4-one (49.6%). MS (ES) m/z: 239.90; Mp. 262-264° C.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DMSO (5.2 mL, 72.6 mmol) in dichloromethane (14.5 mL) was added to a solution of oxalyl chloride (3.1 mL, 36.3 mmol) in dichloromethane (83 mL) at −70° C. under nitrogen. After stirring for 5 minutes, 2-(4-methoxyphenyl)ethanol (5.0 g, 33.0 mmol) dissolved in dichloromethane (33 mL) was added drop wise (20 min). Stirring was continued for an additional 20 min. and triethyl amine (9.7 mL, 69.3 mmol) was added, and the reaction mixture was stirred and warmed slowly to room temperature for 1 hour. The reaction mixture was diluted with water. The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to provide 2-(4-methoxyphenyl)acetaldehyde (553) (2.2 g, 44.4%) as an oil residue.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

This compound was prepared from 4-methoxyphenylacetnitrile in the same manner of Compound 45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenylacetaldehyde
Reactant of Route 2
4-Methoxyphenylacetaldehyde
Reactant of Route 3
4-Methoxyphenylacetaldehyde
Reactant of Route 4
4-Methoxyphenylacetaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenylacetaldehyde
Reactant of Route 6
4-Methoxyphenylacetaldehyde

Citations

For This Compound
99
Citations
D Al-Smadi, TR Enugala, T Norberg, J Kihlberg… - Synlett, 2018 - thieme-connect.com
… of a model phenylacetaldehyde (4-methoxyphenylacetaldehyde) and then application of the … reaction mixture, and the desired 4-methoxyphenylacetaldehyde (3a) was isolated by …
Number of citations: 10 www.thieme-connect.com
J Rösecke, WA König - Flavour and fragrance journal, 2000 - Wiley Online Library
… odoratum are 4‐methoxybenzaldehyde, 4‐hydroxybenzaldehyde, 4‐methoxyphenylacetaldehyde, 2‐(4′‐methoxyphenyl)‐ethanol, 2‐(4′‐hydroxyphenyl)‐ethanol, 2‐(3′‐hydroxy‐4…
Number of citations: 27 onlinelibrary.wiley.com
LMM Vermeer, VR Florang, JA Doorn - Brain research, 2012 - Elsevier
… Four analogs of DOPAL, including the DOPAL metabolite 3-hydroxy-4-methoxyphenylacetaldehyde (MOPAL) were employed to reveal the relationship between structure and activity for …
Number of citations: 29 www.sciencedirect.com
K Iwasa, M Kamigauchi, N Takao… - Journal of Natural …, 1988 - ACS Publications
… The known 3-benzyloxy-4methoxyphenylacetaldehyde [1] prepared by a procedure comparable to that of Ban and Oishi (2) was condensed with the pyrrolidine 2, which had been ob…
Number of citations: 13 pubs.acs.org
T Furutani, M Furui, T Mori, T Shibatani - Applied biochemistry and …, 1996 - Springer
… marcescens, 4methoxyphenylacetaldehyde, which is a spontaneously generated derivative from (+)2S,3R-3-(4-methoxyphenyl) glycidic acid, was accumulated in the toluene solution …
Number of citations: 9 link.springer.com
D O'Hagan - Natural product reports, 2000 - pubs.rsc.org
… The resultant dicarboxylic acid 13 was converted into the corresponding diamide 14, and then condensation of the diamide with 4-methoxyphenylacetaldehyde gave the permethylated …
Number of citations: 308 pubs.rsc.org
JE Cragg, RB Herbert - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… The mixture was shaken with water and the benzene layer was dried and evaporated to give 4-methoxyphenylacetaldehyde as a yellow oil (8.9 g), mainly a single component by t.1.c. (…
Number of citations: 19 pubs.rsc.org
H Zhai, S Luo, C Ye, Y Ma - The Journal of Organic Chemistry, 2003 - ACS Publications
… 8O-Methylaphanorphine was synthesized from 4-methoxyphenylacetaldehyde in 36% overall yield and in nine steps, featuring the formation of ring B via a Friedel−Crafts alkylative …
Number of citations: 48 pubs.acs.org
ML Contente, F Paradisi - ChemBioChem, 2019 - Wiley Online Library
The physiological role of biogenic aldehydes, such as 3,4‐dihydroxyphenylacetaldehyde (DOPAL), has been associated with cardiovascular and neurodegenerative disorders. The …
BR Lichman, A Sula, T Pesnot, HC Hailes, JM Ward… - Biochemistry, 2017 - ACS Publications
… The mimic was based on the iminium intermediate of the reaction between dopamine 1 and 4-methoxyphenylacetaldehyde 3 (4-MOPAA), producing (S)-argemexirine 5. 4-MOPAA 3 …
Number of citations: 44 pubs.acs.org

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